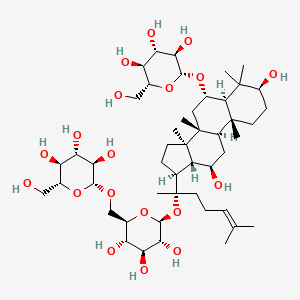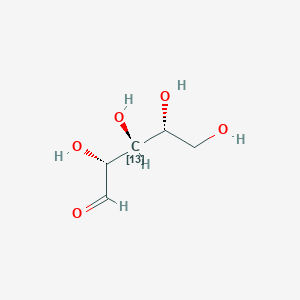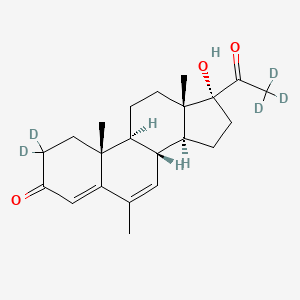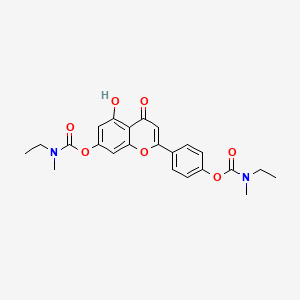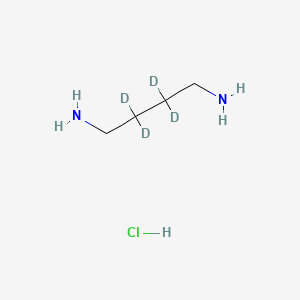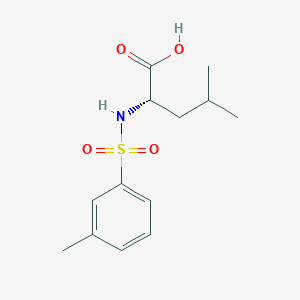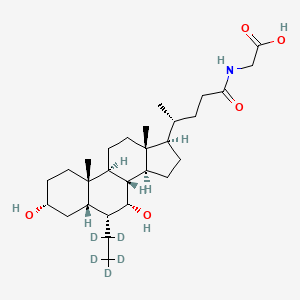![molecular formula C10H13IN2O5 B12408544 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog
準備方法
The synthesis of 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.
Iodination: The hydroxyl group at the 5-position of the oxolan ring is converted to an iodomethyl group using reagents such as iodine and triphenylphosphine.
Pyrimidine Coupling: The iodinated oxolan derivative is then coupled with a pyrimidine base, typically through a glycosylation reaction.
Final Modifications: The final product is obtained after purification and any necessary functional group modifications.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
化学反応の分析
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form alcohols.
Hydrolysis: The glycosidic bond between the oxolan ring and the pyrimidine base can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
科学的研究の応用
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Cancer Research: The compound is investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells, making it a potential chemotherapeutic agent.
Biochemical Studies: It is used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.
作用機序
The mechanism of action of 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into DNA or RNA. Once incorporated, it can cause chain termination or induce mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases.
類似化合物との比較
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural features, such as the iodomethyl group and the oxolan ring. Similar compounds include:
1-[(2R,3S,5S)-3,4-dihydroxy-5-(bromomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-[(2R,3S,5S)-3,4-dihydroxy-5-(chloromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a chloromethyl group.
1-[(2R,3S,5S)-3,4-dihydroxy-5-(fluoromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a fluoromethyl group.
These compounds share similar mechanisms of action but may differ in their potency, stability, and specificity due to the different halogen substituents.
特性
分子式 |
C10H13IN2O5 |
|---|---|
分子量 |
368.12 g/mol |
IUPAC名 |
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O5/c1-4-3-13(10(17)12-8(4)16)9-7(15)6(14)5(2-11)18-9/h3,5-7,9,14-15H,2H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1 |
InChIキー |
CEDNKUHFIZKKMW-AOXOCZDOSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CI)O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


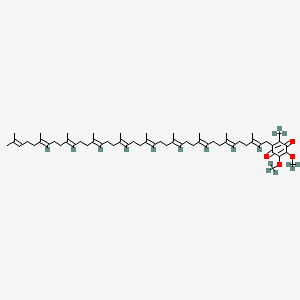
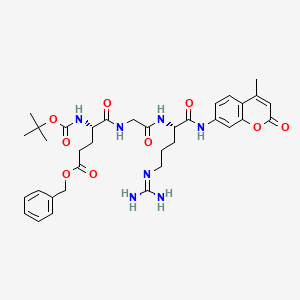

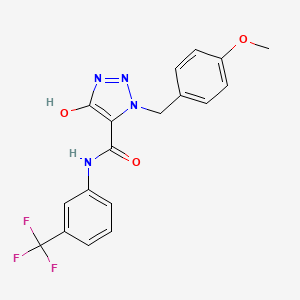
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
